molecular formula C13H20N2O2 B2755272 N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide CAS No. 2411259-86-2

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide

Cat. No. B2755272
CAS RN: 2411259-86-2
M. Wt: 236.315
InChI Key: HVMXACARGHWPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide, commonly known as Acetylcyclohexylaminoethylamino-2-propynyl ester (ACEA), is a selective agonist of the cannabinoid receptor 1 (CB1) and is widely used in scientific research. ACEA is a synthetic compound that was first synthesized by Pfizer in 1998. Since then, it has been used in numerous studies to investigate the mechanism of action of CB1 receptors and their role in various physiological processes.

Mechanism of Action

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide binds to CB1 receptors and activates them, leading to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, appetite, and memory. The activation of CB1 receptors by N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the modulation of these physiological processes.
Biochemical and physiological effects:
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders. N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has been shown to increase food intake and body weight in animal models, indicating its potential role in the development of obesity.

Advantages and Limitations for Lab Experiments

The use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research has several advantages, including its high potency and selectivity for CB1 receptors. However, there are also some limitations to its use, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research. One potential direction is the investigation of its role in the development of metabolic disorders such as obesity and diabetes. Another potential direction is the investigation of its potential therapeutic uses in the treatment of pain and memory disorders. Additionally, the development of new synthetic compounds that are more potent and selective than N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide could lead to new discoveries in the field of cannabinoid research.

Synthesis Methods

The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with propargyl bromide to produce N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide. The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a potent and selective agonist of CB1 receptors and has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological processes. N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-13(17)15(3)12-8-6-11(7-9-12)14-10(2)16/h11-12H,6-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMXACARGHWPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide

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